Cas no 2137804-16-9 (ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate)

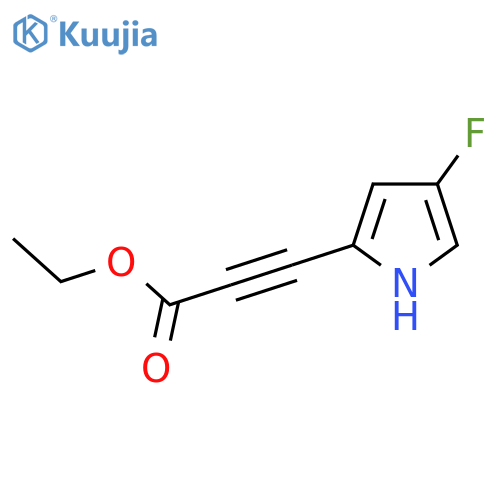

2137804-16-9 structure

商品名:ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate

CAS番号:2137804-16-9

MF:C9H8FNO2

メガワット:181.163725852966

CID:5299801

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate

- 2-Propynoic acid, 3-(4-fluoro-1H-pyrrol-2-yl)-, ethyl ester

-

- インチ: 1S/C9H8FNO2/c1-2-13-9(12)4-3-8-5-7(10)6-11-8/h5-6,11H,2H2,1H3

- InChIKey: HSAQDORLNKUTKA-UHFFFAOYSA-N

- ほほえんだ: FC1=CNC(C#CC(=O)OCC)=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 253

- トポロジー分子極性表面積: 42.1

- 疎水性パラメータ計算基準値(XlogP): 1.7

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787136-0.5g |

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate |

2137804-16-9 | 95.0% | 0.5g |

$2236.0 | 2025-02-22 | |

| Enamine | EN300-787136-5.0g |

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate |

2137804-16-9 | 95.0% | 5.0g |

$6757.0 | 2025-02-22 | |

| Enamine | EN300-787136-2.5g |

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate |

2137804-16-9 | 95.0% | 2.5g |

$4566.0 | 2025-02-22 | |

| Enamine | EN300-787136-1.0g |

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate |

2137804-16-9 | 95.0% | 1.0g |

$2330.0 | 2025-02-22 | |

| Enamine | EN300-787136-10.0g |

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate |

2137804-16-9 | 95.0% | 10.0g |

$10018.0 | 2025-02-22 | |

| Enamine | EN300-787136-0.1g |

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate |

2137804-16-9 | 95.0% | 0.1g |

$2050.0 | 2025-02-22 | |

| Enamine | EN300-787136-0.05g |

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate |

2137804-16-9 | 95.0% | 0.05g |

$1957.0 | 2025-02-22 | |

| Enamine | EN300-787136-0.25g |

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate |

2137804-16-9 | 95.0% | 0.25g |

$2143.0 | 2025-02-22 |

ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

2137804-16-9 (ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate) 関連製品

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 55290-64-7(Dimethipin)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量